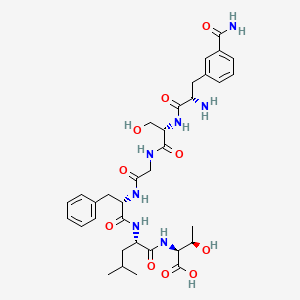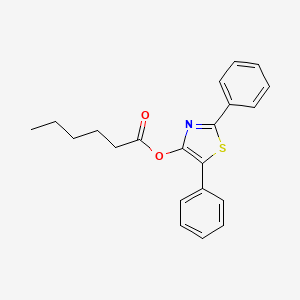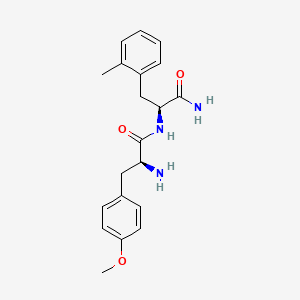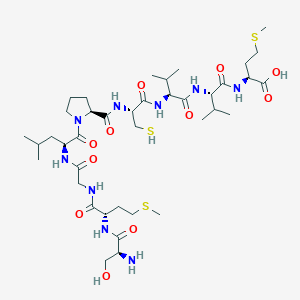![molecular formula C26H32N6O6S2 B10849291 H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2](/img/structure/B10849291.png)
H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2 is a cyclic peptide that has garnered significant interest in the field of medicinal chemistry. This compound is a synthetic analogue of naturally occurring opioid peptides and has been studied for its potential therapeutic applications, particularly in pain management. The cyclic structure of this peptide is achieved through the formation of a disulfide bond between the cysteine residues, which imparts stability and enhances its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2 typically involves solid-phase peptide synthesis (SPPS), a widely used method for the assembly of peptides. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, including D-cysteine, glycine, phenylalanine, and L-cysteine, are sequentially added using coupling reagents such as 1-hydroxybenzotriazole (HOBt) and N,N’-diisopropylcarbodiimide (DIC). After the linear peptide chain is assembled, the peptide is cleaved from the resin and cyclized through the formation of a disulfide bond between the cysteine residues .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure consistency. The use of high-performance liquid chromatography (HPLC) is crucial for the purification of the final product, ensuring that the peptide is of high purity and suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: The phenolic hydroxyl group of tyrosine can undergo substitution reactions, such as nitration or phosphorylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typical reducing agents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Nitrated or phosphorylated tyrosine residues.
Scientific Research Applications
H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization techniques.
Biology: Investigated for its interactions with opioid receptors, providing insights into receptor-ligand binding mechanisms.
Medicine: Explored as a potential therapeutic agent for pain management due to its high affinity for delta and mu opioid receptors.
Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques
Mechanism of Action
The compound exerts its effects primarily through its interaction with opioid receptors. It binds to delta and mu opioid receptors, mimicking the action of endogenous opioid peptides. This binding leads to the activation of G-protein coupled receptor pathways, resulting in the inhibition of adenylate cyclase, decreased cyclic adenosine monophosphate (cAMP) levels, and reduced neuronal excitability. These molecular events contribute to its analgesic effects .
Comparison with Similar Compounds
H-Tyr-c[D-Cys-Gly-Phe-L-Cys]NH2: can be compared with other cyclic opioid peptides such as:
H-Tyr-c[D-Cys-Gly-Phe-D-Cys]OH: Similar in structure but with a different stereochemistry at the cysteine residues.
H-Tyr-c[D-Pen-Gly-Phe-D-Pen]OH: Contains penicillamine instead of cysteine, which affects its binding affinity and selectivity for opioid receptors.
H-Tyr-D-Ala-Gly-Phe-NH2: A linear peptide with high affinity for mu opioid receptors but lacks the stability conferred by the cyclic structure
The uniqueness of This compound lies in its specific cyclic structure and the presence of both D- and L-cysteine residues, which contribute to its distinct pharmacological profile and stability .
Properties
Molecular Formula |
C26H32N6O6S2 |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(4S,7S,13R)-13-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-7-benzyl-6,9,12-trioxo-1,2-dithia-5,8,11-triazacyclotetradecane-4-carboxamide |
InChI |
InChI=1S/C26H32N6O6S2/c27-18(10-16-6-8-17(33)9-7-16)24(36)32-21-14-40-39-13-20(23(28)35)31-26(38)19(11-15-4-2-1-3-5-15)30-22(34)12-29-25(21)37/h1-9,18-21,33H,10-14,27H2,(H2,28,35)(H,29,37)(H,30,34)(H,31,38)(H,32,36)/t18-,19-,20+,21-/m0/s1 |
InChI Key |
VUVASMYWPNXOGI-BURNTYAHSA-N |
Isomeric SMILES |
C1[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
Canonical SMILES |
C1C(C(=O)NCC(=O)NC(C(=O)NC(CSS1)C(=O)N)CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


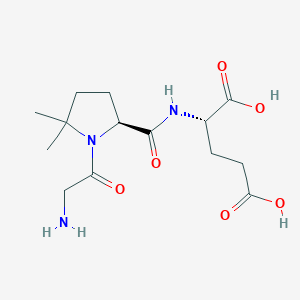
![1-(5-Bromopyridin-2-yl)-3-[2-(2-fluorophenyl)ethyl]thiourea](/img/structure/B10849222.png)
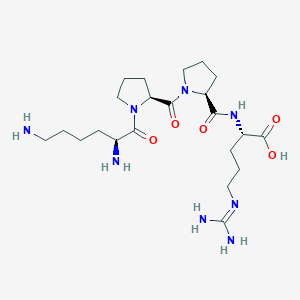
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzothiazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849236.png)
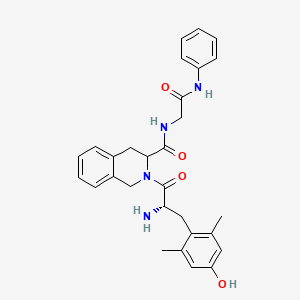
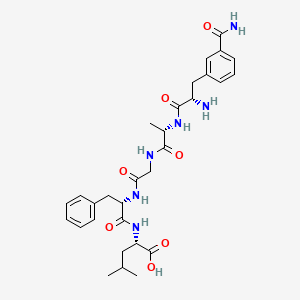
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1,3-benzoxazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849251.png)
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849254.png)
![2-[2-amino-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]-N-(2,3-dihydro-1H-inden-2-ylmethyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B10849256.png)
